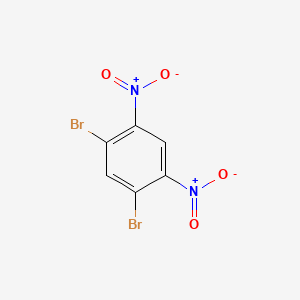

1,5-Dibromo-2,4-dinitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQUWYMJSAPGDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400905 | |

| Record name | 1,5-dibromo-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24239-82-5 | |

| Record name | 1,5-dibromo-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,5-Dibromo-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dibromo-2,4-dinitrobenzene is a key aromatic intermediate, valuable for its specific reactivity in the synthesis of complex organic molecules. Its structure, featuring two bromine atoms and two nitro groups on a benzene ring, makes it a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro groups significantly influences the chemical properties of the benzene ring, rendering it highly susceptible to nucleophilic aromatic substitution. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis. The following tables summarize its key physicochemical and predicted spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂N₂O₄ | [1] |

| Molecular Weight | 325.9 g/mol | [1] |

| CAS Number | 24239-82-5 | |

| Appearance | Likely a yellow crystalline solid | |

| Melting Point | 136-137 °C | |

| Solubility | Soluble in many organic solvents |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | Two singlets in the aromatic region (δ 8.0-9.0 ppm). |

| ¹³C NMR | Six distinct signals in the aromatic region, with carbons attached to nitro and bromo groups shifted downfield. |

| IR (Infrared) | Strong absorption bands for nitro groups (approx. 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹). |

| Mass Spec (MS) | A characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 1,3-dibromobenzene. The bromine atoms on the starting material are ortho-, para-directing, yet the reaction conditions can be controlled to favor the formation of the desired 1,5-dibromo-2,4-dinitro isomer.

Experimental Protocol: Nitration of 1,3-dibromobenzene

This protocol is adapted from established methods for the nitration of halogenated benzenes.[2][3]

Materials:

-

1,3-dibromobenzene

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Crushed ice

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, carefully add 1,3-dibromobenzene to a mixture of concentrated sulfuric acid and fuming nitric acid, while maintaining the temperature below 60°C with an ice bath.

-

After the addition is complete, slowly warm the reaction mixture to 125°C and maintain this temperature for 7-9 hours.[3]

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Filter the resulting precipitate, wash it thoroughly with water, and dry it.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Causality Behind Experimental Choices:

-

The use of a potent nitrating mixture (fuming nitric and sulfuric acids) and elevated temperatures is necessary to overcome the deactivating effect of the two bromine atoms on the benzene ring.

-

Controlling the temperature during the addition of the nitrating mixture is crucial to prevent runaway reactions and the formation of unwanted byproducts.

Chemical Reactivity: Nucleophilic Aromatic Substitution

The presence of two strong electron-withdrawing nitro groups at positions 2 and 4 makes the carbon atoms attached to the bromine atoms in this compound highly electrophilic. This electronic feature makes the compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

Experimental Protocol: Reaction with Aniline

This protocol provides a general procedure for the reaction of this compound with an amine nucleophile, such as aniline.

Materials:

-

This compound

-

Aniline

-

Ethanol

-

Microwave reactor (optional)

Procedure:

-

In a reaction vessel, dissolve this compound in ethanol.

-

Add an excess of aniline to the solution.

-

Heat the reaction mixture. For an efficient reaction, a microwave reactor can be used, heating to 125°C for a short period (e.g., 5 minutes).

-

After cooling, the product can be isolated by precipitation and filtration.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting material and the formation of the product. The final product can be characterized by melting point determination and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Caption: Synthetic workflow for terphenyl derivatives using this compound.

Precursor for Bioactive Indolocarbazoles

This compound can also be a precursor in the multi-step synthesis of indolocarbazole derivatives. Indolocarbazoles are a class of natural products and synthetic analogues that exhibit a wide range of biological activities, including anti-cancer and anti-HIV properties. [4]

Conclusion

This compound is a highly functionalized aromatic compound with significant potential in organic synthesis. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, makes it a valuable tool for the construction of complex molecular architectures. The insights and protocols provided in this guide are intended to facilitate its use by researchers and professionals in the development of novel materials and therapeutic agents.

References

- Hill, M. E. (1953). LARGE SCALE LABORATORY PREPARATION OF 1,3,5-TRINITRO-2,4,6-TRIBROMOBENZENE. NAVAL ORDNANCE LAB WHITE OAK MD.

- Chambers, G. E., Sayan, A. E., & Brown, R. C. D. (2021). The synthesis of biologically active indolocarbazole natural products. Natural Product Reports, 38(7), 1336-1373.

Sources

An In-depth Technical Guide to 1,5-Dibromo-2,4-dinitrobenzene for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1,5-dibromo-2,4-dinitrobenzene (CAS Number: 24239-82-5), a key aromatic intermediate for advanced organic synthesis.[1] This document delves into the compound's physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its chemical reactivity, with a focus on the mechanistic underpinnings of its utility. While specific applications in late-stage drug development are not extensively documented in public literature, this guide elucidates its potential as a versatile building block by examining its reactivity profile and drawing logical comparisons with structurally related compounds. Spectroscopic characterization and critical safety protocols, derived from data on close analogs, are also provided to ensure safe and effective handling in a research and development setting.

Core Physicochemical and Structural Properties

This compound is a symmetrical aromatic compound where the benzene ring is substituted with two bromine atoms and two strongly electron-withdrawing nitro groups. This substitution pattern is the primary determinant of its chemical properties and reactivity. Key identification and physical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 24239-82-5 | [1] |

| Molecular Formula | C₆H₂Br₂N₂O₄ | |

| Molecular Weight | 325.90 g/mol | |

| Appearance | Not explicitly documented; likely a yellow crystalline solid by analogy to related compounds. | [2][3] |

| Melting Point | 117 - 117.5 °C | [1] |

| Solubility | Data not widely available. Expected to have low solubility in water and be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | [2] |

| Purity (Typical) | >98% (HPLC) |

Synthesis Protocol: Nitration of 1,3-Dibromobenzene

The most direct and established method for the synthesis of this compound is the electrophilic nitration of 1,3-dibromobenzene. The bromine atoms are ortho-, para-directing; however, the strong activating effect of the nitrating mixture and controlled reaction conditions allow for the introduction of two nitro groups. A simple, one-step procedure has been developed that produces the target compound in high yield.

Causality of Experimental Design:

The choice of a mixed acid system (90% nitric acid and 97% sulfuric acid) is critical. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Maintaining a low temperature (not exceeding 40°C) is essential to control the regioselectivity of the dinitration and prevent the formation of undesired over-nitrated byproducts, such as 1,3-dibromo-2,4,6-trinitrobenzene. The reaction is quenched by pouring the mixture onto ice, which serves to halt the reaction and precipitate the organic product, which has low solubility in the aqueous medium.

Detailed Experimental Protocol

This protocol is based on the procedure described in the Journal of Chemical & Engineering Data.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a thermometer, placed in an ice-water bath, combine 90% nitric acid and 97% sulfuric acid.

-

Substrate Addition: Slowly add 1,3-dibromobenzene to the stirred, cooled acid mixture.

-

Temperature Control: Maintain the internal temperature of the reaction mixture, ensuring it does not rise above 40°C. Continue stirring for one hour.

-

Reaction Quench & Product Isolation: Pour the reaction mixture slowly over a sufficient quantity of crushed ice with stirring.

-

Filtration: Collect the precipitated solid product by vacuum filtration.

-

Washing: Wash the crude product thoroughly with cold water until the filtrate is neutral to litmus paper. This step is crucial to remove residual acid.

-

Drying: Dry the product, for instance, in a vacuum oven at a low temperature (e.g., 40-50°C). The reported yield for this procedure is as high as 76%.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by Nucleophilic Aromatic Substitution (SNAr) . The two nitro groups are powerful electron-withdrawing groups that strongly activate the benzene ring towards attack by nucleophiles.

The SNAr Mechanism:

This reaction proceeds via a two-step addition-elimination mechanism.

-

Addition Step (Rate-Determining): A nucleophile attacks one of the carbons bearing a bromine atom. This carbon is highly electrophilic due to the inductive and resonance effects of the nitro groups. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . The stability of this complex is the reason the reaction can proceed; the negative charge is delocalized onto the oxygen atoms of the ortho and para nitro groups.

-

Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the bromide leaving group.

The presence of two bromine atoms offers the potential for sequential substitution reactions, making this compound a valuable precursor for creating complex, multifunctionalized aromatic systems. The high degree of activation from the nitro groups allows these substitutions to occur under relatively mild conditions with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates).

SNAr Mechanism Diagram

Sources

An In-depth Technical Guide to the Molecular Structure of 1,5-Dibromo-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,5-Dibromo-2,4-dinitrobenzene is a distinct isomer within the dinitrodibromobenzene family, characterized by a specific substitution pattern on the benzene ring that imparts unique physicochemical properties and reactivity. This guide provides a comprehensive analysis of its molecular structure, leveraging both established synthetic protocols and advanced computational chemistry for in-depth structural elucidation. As a Senior Application Scientist, the following content is structured to offer not just data, but a causal understanding of the molecule's behavior, grounded in its electronic and steric landscape.

Core Molecular Identity and Properties

This compound is systematically named according to IUPAC nomenclature. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 1,3-Dibromo-4,6-dinitrobenzene | |

| CAS Number | 24239-82-5 | |

| Molecular Formula | C₆H₂Br₂N₂O₄ | |

| Molecular Weight | 325.90 g/mol | |

| Melting Point | 117-117.5 °C | |

| Boiling Point | 298 °C at 760 mmHg | |

| Density | 2.24 g/cm³ |

Synthesis and Mechanistic Considerations

The primary route to this compound is through the direct nitration of 1,3-dibromobenzene. The bromine atoms are ortho-, para- directing deactivators. Nitration of 1,3-dibromobenzene is expected to yield substitution at the 4-position (para to one bromine and ortho to the other), followed by substitution at the 6-position (ortho to both bromines) and the 2-position (ortho to both bromines). The formation of the 1,5-dibromo-2,4-dinitro isomer is a result of nitration at the sterically less hindered 4-position and the electronically favorable 2-position.

A detailed experimental protocol for the synthesis of this compound has been reported in the Journal of Chemical & Engineering Data.[1][2]

Experimental Protocol: Nitration of 1,3-Dibromobenzene

Objective: To synthesize this compound.

Materials:

-

1,3-Dibromobenzene

-

90% Nitric Acid

-

97% Sulfuric Acid

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a stirrer and a cooling bath, a mixture of 90% nitric acid and 97% sulfuric acid is prepared.

-

1,3-Dibromobenzene is slowly added to the cooled nitrating mixture while maintaining the temperature below 40°C.

-

The reaction mixture is stirred for one hour, ensuring the temperature does not exceed 40°C.

-

After the reaction is complete, the mixture is poured onto crushed ice, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration and washed with cold water until the washings are neutral.

-

The crude product is purified by recrystallization from ethanol to yield this compound.

Yield: A yield of up to 76% has been reported for this procedure.[1]

Causality of Experimental Choices:

-

Mixed Acid Nitration: The use of a mixture of concentrated nitric and sulfuric acids is crucial for generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated dibromobenzene ring.

-

Temperature Control: Maintaining the temperature below 40°C is essential to control the rate of reaction and prevent the formation of undesired byproducts, including trinitrated species.

-

Recrystallization: The use of ethanol for recrystallization effectively removes impurities, yielding a product of high purity.

Molecular Structure and Geometry: A Computational Approach

Due to the scarcity of publicly available crystallographic data for this compound, its molecular structure was modeled using computational chemistry. The structure was optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set, a widely accepted method for predicting the geometry of organic molecules.

Predicted Molecular Geometry

The optimized geometry reveals a planar benzene ring with the nitro and bromo substituents causing some distortion from a perfect hexagonal shape.

Caption: Predicted molecular structure of this compound.

Predicted Bond Lengths and Angles

The following table summarizes key predicted bond lengths and angles.

| Bond/Angle | Predicted Value |

| C-C (aromatic) | 1.39 - 1.41 Å |

| C-H | 1.08 Å |

| C-Br | 1.88 Å |

| C-N | 1.48 Å |

| N-O | 1.22 Å |

| C-C-C (ring) | 118.5 - 121.5° |

| C-C-Br | 119.5° |

| C-C-N | 119° |

| O-N-O | 124.5° |

Structural Insights:

-

The C-Br and C-N bond lengths are consistent with those in other halogenated and nitrated benzene derivatives.

-

The bond angles within the benzene ring deviate slightly from the ideal 120° of a perfect hexagon due to the steric and electronic effects of the bulky bromine and nitro group substituents.

-

The nitro groups are predicted to be slightly twisted out of the plane of the benzene ring to minimize steric repulsion with the adjacent bromine atoms.

Spectroscopic Characterization (Predicted)

To aid in the experimental identification and characterization of this compound, its ¹H NMR and IR spectra were predicted based on the optimized molecular geometry.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to be simple, with two signals corresponding to the two aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.7 | Singlet | 1H | H-3 |

| ~ 8.1 | Singlet | 1H | H-6 |

Rationale for Chemical Shifts:

-

H-3: This proton is situated between a bromine atom and a nitro group, both of which are electron-withdrawing. The strong deshielding effect of the adjacent nitro group at the 2-position and the meta nitro group at the 4-position results in a significant downfield shift.

-

H-6: This proton is positioned between two bromine atoms and is ortho to one nitro group. The cumulative electron-withdrawing effects of these substituents also lead to a downfield chemical shift, though slightly less pronounced than that of H-3.

Predicted Infrared (IR) Spectrum

The IR spectrum is a valuable tool for identifying key functional groups within the molecule.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | C-H aromatic stretching |

| 1550 - 1520 | Strong | Asymmetric NO₂ stretching |

| 1350 - 1330 | Strong | Symmetric NO₂ stretching |

| ~ 1100 | Medium | C-Br stretching |

| 900 - 675 | Strong | C-H out-of-plane bending |

Interpretation of Key Peaks:

-

NO₂ Stretching: The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro groups are characteristic and provide definitive evidence for their presence.

-

C-Br Stretching: The C-Br stretching vibration is typically observed in the fingerprint region and confirms the presence of the bromo substituents.

-

Aromatic C-H: The weak C-H stretching and strong out-of-plane bending vibrations are indicative of the substituted aromatic ring.

Reactivity and Potential Applications

The molecular structure of this compound dictates its reactivity. The two nitro groups are strongly electron-withdrawing, making the aromatic ring electron-deficient. This deactivation makes the molecule less susceptible to further electrophilic aromatic substitution.

However, the electron-deficient nature of the ring activates the bromine atoms towards nucleophilic aromatic substitution (SNAᵣ). This reactivity makes this compound a potentially useful intermediate in the synthesis of more complex molecules where the bromine atoms can be displaced by various nucleophiles.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with other nitroaromatic compounds, it is potentially toxic and may be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

References

-

LookChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

- Taylor, F., Jr. (1969). Nitration of 1,3-dibromobenzene. Synthesis of this compound and 1,3-dibromo-2,4,6-trinitrobenzene.

-

ACS Publications. (n.d.). Nitration of 1,3-dibromobenzene. Synthesis of this compound and 1,3-dibromo-2,4,6-trinitrobenzene. Retrieved January 21, 2026, from [Link]

Sources

1,5-Dibromo-2,4-dinitrobenzene synthesis route

An In-depth Technical Guide to the Synthesis of 1,5-Dibromo-2,4-dinitrobenzene

Introduction

This compound is a highly functionalized aromatic compound that serves as a valuable intermediate in advanced organic synthesis.[1] Its structure, featuring two nitro groups and two bromine atoms, offers multiple reaction sites, making it a versatile building block for the synthesis of complex molecules. The strategic placement of electron-withdrawing nitro groups and halogen leaving groups allows for a range of transformations, including nucleophilic aromatic substitution and reduction of the nitro groups to form amines. These amines are precursors for creating nitrogen-containing heterocyclic compounds, which are prevalent in the development of pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of a proven synthesis route for this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations.

Core Synthesis Route: Electrophilic Nitration of 1,3-Dibromobenzene

The most direct and established method for preparing this compound is through the double nitration of 1,3-dibromobenzene. This reaction is a classic example of electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the aromatic ring.[3]

Reaction Mechanism and Causality

The synthesis proceeds via a two-step electrophilic aromatic substitution mechanism. The causality behind the experimental choices lies in controlling the reaction to achieve the desired dinitration at specific positions on the benzene ring.

-

Generation of the Electrophile : The reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This is generated in situ by the reaction of a strong nitric acid source with concentrated sulfuric acid or oleum (fuming sulfuric acid).[4][5] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a water molecule to form the highly reactive linear nitronium ion.[5]

-

First Nitration : The π-electron system of the 1,3-dibromobenzene ring acts as a nucleophile, attacking the nitronium ion.[3][4] The two bromine atoms on the ring are deactivating yet ortho, para-directing substituents. The positions ortho and para to the bromines are C2, C4, C5, and C6. The most activated position is C4 (and the equivalent C6), as it is para to one bromine and ortho to the other, while being the least sterically hindered. This leads to the formation of 1,3-dibromo-4-nitrobenzene as the primary intermediate.

-

Second Nitration : The introduction of the first nitro group, a powerful deactivating and meta-directing group, makes the ring significantly less reactive. To achieve the second nitration, more forcing conditions (higher temperature and longer reaction time) are necessary. The existing substituents now direct the incoming second nitronium ion. The two bromine atoms direct ortho and para, while the nitro group directs meta. The position that satisfies these directing effects is C2, which is ortho to one bromine, para to the other, and meta to the first nitro group. This regioselectivity results in the formation of the desired product, this compound.

// Nodes sub [label="1,3-Dibromobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="HNO₃ / H₂SO₄", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; nitronium [label="Nitronium Ion (NO₂⁺)\n(Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate1 [label="Arenium Ion Intermediate 1\n(Resonance Stabilized)", fillcolor="#FBBC05", fontcolor="#202124"]; product1 [label="1,3-Dibromo-4-nitrobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate2 [label="Arenium Ion Intermediate 2\n(Resonance Stabilized)", fillcolor="#FBBC05", fontcolor="#202124"]; product2 [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reagents -> nitronium [label="Generation"]; sub -> intermediate1 [label="Attack on NO₂⁺"]; nitronium -> intermediate1; intermediate1 -> product1 [label="-H⁺"]; product1 -> intermediate2 [label="Attack on NO₂⁺\n(Forcing Conditions)"]; nitronium -> intermediate2; intermediate2 -> product2 [label="-H⁺"]; }

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This synthesis involves highly corrosive and reactive chemicals. A thorough risk assessment must be conducted before beginning any work.

[6]* Hazardous Reagents :

- Nitric Acid/Potassium Nitrate : Strong oxidizers. Contact with combustible materials may cause fire. [7] * Concentrated Sulfuric Acid & Oleum : Extremely corrosive. Causes severe skin and eye burns. Reacts violently with water, releasing significant heat. [8] * 1,3-Dibromobenzene : Harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE) :

-

Handling Procedures :

-

Add reagents slowly and control the temperature to prevent runaway reactions.

-

When pouring the reaction mixture onto ice, do so slowly and with caution to manage the exothermic quenching process.

-

Avoid contact with skin, eyes, and clothing. *[9] Emergency Procedures :

-

Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [9][10] * Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [9][10] * Spills : Neutralize acid spills with a suitable agent like sodium bicarbonate. Absorb with an inert material (e.g., sand) and dispose of as hazardous waste according to local regulations.

-

[9]### References

-

Vertex AI Search. (2018). Nitration and Sulfonation Reactions in Electrophilic Aromatic Substitution.

-

ACS Publications. Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.

-

Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration.

-

JoVE. (2025). Video: Electrophilic Aromatic Substitution: Nitration of Benzene.

-

Wikipedia. Electrophilic aromatic substitution.

-

ChemicalBook. (2025). 1-BROMO-2,4-DINITROBENZENE | 584-48-5.

-

Taylor Jr., F. (1969). Nitration of 1,3-dibromobenzene. Synthesis of this compound and 1,3-dibromo-2,4,6-trinitrobenzene. Journal of Chemical & Engineering Data, 14(4), 499-500.

-

Fisher Scientific. (2015). Safety Data Sheet - Nitric Acid.

-

University of Washington. NITRIC ACID SAFETY.

-

Columbus Chemical. (2022). Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet.

-

ACS Publications. (1969). Nitration of 1,3-dibromobenzene. Synthesis of this compound and 1,3-dibromo-2,4,6-trinitrobenzene. Journal of Chemical & Engineering Data.

-

VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.

-

Lab Pro Inc. (2023). Understanding the Risk and Safety Measures for Handling Nitric Acid.

-

Sigma-Aldrich. 1-Bromo-2,4-dinitrobenzene 97%.

-

The Royal Society of Chemistry. SUPPORTING INFORMATION.

-

BenchChem. 1,3-Dibromo-4,6-dinitrobenzene: Applications and Sourcing Strategies.

-

University of Minnesota. Nitration of Substituted Aromatic Rings and Rate Analysis.

-

YouTube. (2020). Nitration of Bromobenzene Reaction Part-1.

-

YouTube. (2021). Nitration of Bromobenzene.

-

YouTube. (2022). NITRATION TIME! Making A Chemical Called Nitrobromobenzene.

-

Semantic Scholar. (2010). Synthesis of 1-bromo-2,4-dinitrobenzene.

-

Chemdiv. Compound this compound.

-

YouTube. (2024). Enjoyable synthesis of 1,3 -Dibromobenzene.

-

Organic Syntheses. 2,4,5-triaminonitrobenzene.

-

PubChem. 1,5-Difluoro-2,4-dinitrobenzene.

-

Chem-Impex. 1,5-Difluoro-2,4-dinitrobenzene.

-

BenchChem. Technical Support Center: Purification of 1,4-Dimethyl-2-nitrobenzene.

-

BenchChem. Technical Support Center: Purification of 1-Bromo-5-methoxy-2,4-dinitrobenzene Reaction Products.

Sources

- 1. Compound this compound - Chemdiv [chemdiv.com]

- 2. nbinno.com [nbinno.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]

- 6. orgsyn.org [orgsyn.org]

- 7. fishersci.com [fishersci.com]

- 8. columbuschemical.com [columbuschemical.com]

- 9. ehs.washington.edu [ehs.washington.edu]

- 10. ehs.com [ehs.com]

- 11. labproinc.com [labproinc.com]

Spectroscopic Data of 1,5-Dibromo-2,4-dinitrobenzene: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic properties of 1,5-Dibromo-2,4-dinitrobenzene, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the compound's spectral characteristics. Given the limited availability of experimentally acquired spectra in public databases, this guide presents a detailed, predicted spectroscopic profile based on established principles and data from analogous compounds. This approach ensures a robust and scientifically grounded resource for the identification, characterization, and utilization of this important molecule.

Molecular Structure and Symmetry

This compound possesses a distinct substitution pattern on the benzene ring that dictates its spectroscopic behavior. The molecule has a C2v symmetry axis, which influences the number and nature of signals observed in its NMR spectra.

Caption: Predicted major fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). [1][2]2. Ionization:

-

Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. [3]3. Mass Analysis:

-

The ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive and scientifically rigorous framework for the characterization of this compound. The distinct features in the ¹H NMR, ¹³C NMR, IR, and mass spectra, arising from the unique substitution pattern and the presence of bromo and nitro functional groups, serve as reliable identifiers for this compound. The detailed experimental protocols provided herein offer practical guidance for researchers to obtain high-quality spectroscopic data. This technical guide is intended to be a valuable resource, facilitating the confident use of this compound in a variety of research and development applications.

References

-

Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.). Retrieved from [Link]

-

Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(15), 2293–2302. [Link]

-

Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. (n.d.). Analytical Chemistry. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

Spectroscopy Tutorial: Nitro Groups. (n.d.). Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Infrared of nitro compounds. (n.d.). Chemistry. Retrieved from [Link]

-

13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved from [Link]

-

Kim, H. K., Choi, Y. H., & Verpoorte, R. (2010). 1H-NMR-based metabolomic analysis of plants. Bio-protocol, 1(1). [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

-

Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between t.... Retrieved from [Link]

-

Fourier transform infrared spectroscopy. (n.d.). Retrieved from [Link]

-

A User Guide to Modern NMR Experiments. (n.d.). CHEMISTRY RESEARCH LABORATORY. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

Yu, H., et al. (2020). Protocol for determining protein dynamics using FT-IR spectroscopy. STAR Protocols, 1(3), 100201. [Link]

-

de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 24(8), 941–955. [Link]

-

IR: nitro groups. (n.d.). Retrieved from [Link]

-

Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Seibl, J., & Völlmin, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3616. [Link]

-

Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]

-

1H NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

Experiment 1 Instructions. (n.d.). Retrieved from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Burns, D. C., et al. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). The Royal Society of Chemistry. [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. (2021). ChemRxiv. [Link]

-

Experimental section General. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024, July 18). ACS Omega. [Link]

-

The following nuclei have spin quantum numbers of zero and are magnetically inactive. As a consequence they are "invisible" in the NMR spectrometer. (n.d.). Retrieved from [Link]

-

Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2021). Analytical and Bioanalytical Chemistry, 413(23), 5823–5833. [Link]

-

How to determine the substitution pattern of a benzene from an HNMR spectrum. (2021, July 17). Quora. Retrieved from [Link]

-

Bromo pattern in Mass Spectrometry. (2023, December 2). [Video]. YouTube. [Link]

-

13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2021). Molecular Physics, 119(6), e1843722. [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020, September 1). Spectroscopy Online. Retrieved from [Link]

-

Aromatic Hydrogens and Electron Withdrawing Groups. (n.d.). AK Lectures. Retrieved from [Link]

-

Proton NMR Skills (Benzene Derivatives) - Part 1. (2015, April 22). [Video]. YouTube. [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022, December 29). [Video]. YouTube. [Link]

-

IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. (2007). Journal of Molecular Structure, 834-836, 332-351. [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Solubility of 1,5-Dibromo-2,4-dinitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,5-dibromo-2,4-dinitrobenzene. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information on its chemical properties, the principles of solubility, and data from structurally similar molecules to predict its behavior in various organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine the solubility of this compound in their specific solvent systems. Safety considerations and data interpretation are also discussed to ensure accurate and safe laboratory practices.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₆H₂Br₂N₂O₄.[1][2] Its structure, featuring a benzene ring substituted with two bromine atoms and two nitro groups, renders it a molecule of significant interest in various fields of chemical research, including organic synthesis and materials science.[3] The presence of these functional groups dictates its physical and chemical properties, most notably its polarity and, consequently, its solubility in different media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂N₂O₄ | [1] |

| Molecular Weight | 325.9 g/mol | [1] |

| Appearance | Expected to be a crystalline solid | N/A |

| Melting Point | Not specified in search results | N/A |

| logP | 3.3275 | [1] |

The calculated LogP value of 3.3275 suggests that this compound is a relatively nonpolar compound and will exhibit a preference for lipophilic or organic environments over aqueous media.

Principles of Solubility: A Theoretical Framework

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like."[4][5] This means that substances with similar polarities are more likely to be soluble in one another. The interplay of intermolecular forces—van der Waals forces, dipole-dipole interactions, and hydrogen bonding—between the solute and solvent molecules determines the extent of solubility.

For this compound, the presence of the nonpolar benzene ring and the two bromine atoms contributes significantly to its nonpolar character. The two nitro groups, while polar, are symmetrically placed, which may reduce the overall molecular dipole moment. Therefore, it is anticipated that this compound will demonstrate higher solubility in nonpolar or moderately polar aprotic solvents and lower solubility in highly polar protic solvents like water.

Predicted Solubility Profile of this compound

In the absence of specific experimental data, a qualitative prediction of solubility can be made based on the polarity of common organic solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | High | The nonpolar nature of these solvents aligns well with the predominantly nonpolar structure of this compound. |

| Polar Aprotic | Acetone, Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents possess a moderate polarity that can interact with the nitro groups while also accommodating the nonpolar benzene ring. |

| Polar Protic | Methanol, Ethanol, Water | Low to Very Low | The strong hydrogen bonding networks in these solvents are not easily disrupted by the nonpolar solute. Structurally similar 1-bromo-2,4-dinitrobenzene is noted to be soluble in ethanol.[6] |

It is crucial for researchers to experimentally verify these predictions for their specific applications.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following section outlines a robust protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Safety and Handling

This compound and many organic solvents are hazardous. Always consult the Safety Data Sheet (SDS) before handling.[7][8][9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood.[8]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[9] The compound is classified as toxic if swallowed or in contact with skin and can cause severe skin and eye irritation.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

Experimental Workflow

The following workflow is a standard method for determining the equilibrium solubility of a compound.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution has reached equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be controlled during experimental determination:

-

Temperature: The solubility of solids in liquids generally increases with temperature.[5] It is essential to maintain a constant temperature during the experiment.

-

Purity of the Compound: Impurities can affect the measured solubility.[11]

-

Solvent Purity: The presence of water or other impurities in the organic solvent can alter its polarity and impact solubility.[11]

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

Conclusion

References

-

Nichols, L. (2022). 3.3E: Experimentally Testing Solvents. Chemistry LibreTexts. [Link]

- Experiment 1: Determination of Solubility. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]

-

PubChem. (n.d.). 1,2-Dibromo-4,5-dinitrobenzene. [Link]

-

Chemsrc. (n.d.). 1-Bromo-2,4-dinitrobenzene. [Link]

- Safety Data Sheet: 1-Bromo-2,4-dinitrobenzene. (2025).

-

Safety Data Sheet: 1-Bromo-2,4-dinitrobenzene. (2020). Alfa Aesar. [Link]

-

Chemistry For Everyone. (2023). How To Determine Solubility Of Organic Compounds? [YouTube video]. [Link]

- Field, L., & Boyd, E. T. (1969). Nitration of 1,3-dibromobenzene. Synthesis of this compound and 1,3-dibromo-2,4,6-trinitrobenzene. Journal of Organic Chemistry, 14(4), 499-501.

- BenchChem. (n.d.). An In-Depth Technical Guide to the Solubility of 1,3-Dibromo-2,4,6-trinitrobenzene in Common Organic Solvents.

- Thermo Fisher Scientific. (2025).

- BenchChem. (n.d.). Solubility issues of 1-Bromo-5-methoxy-2,4-dinitrobenzene in organic solvents.

-

PubChem. (n.d.). Benzene, 1,2-dibromo-3,5-dinitro-. [Link]

- BenchChem. (n.d.). Technical Support Center: Purification of 1-Bromo-5-methoxy-2,4-dinitrobenzene Reaction Products.

-

PubChem. (n.d.). 1-Bromo-2,4-dinitrobenzene. [Link]

- Desiraju, G. R., et al. (2002). 1,3-Dibromo-2,4,6-trinitrobenzene (DBTNB). Crystal engineering and perfect polar alignment of two-dimensional hyperpolarizable chromophores.

Sources

- 1. Compound this compound - Chemdiv [chemdiv.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Buy this compound | 24239-82-5 [smolecule.com]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. 1-BROMO-2,4-DINITROBENZENE | 584-48-5 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Purity Analysis of 1,5-Dibromo-2,4-dinitrobenzene

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 1,5-Dibromo-2,4-dinitrobenzene, a key intermediate in various synthetic pathways within the pharmaceutical and materials science sectors. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but a deep-seated understanding of the analytical rationale. We will explore the likely impurity landscape stemming from its synthesis, detail robust analytical methodologies for their detection and quantification, and provide a self-validating system of protocols to ensure the highest degree of scientific integrity. This guide is intended for researchers, scientists, and drug development professionals who require a thorough and practical approach to ensuring the quality and purity of this critical chemical entity.

Introduction: The Significance of Purity for this compound

This compound (CAS No: 24239-82-5, Molecular Formula: C₆H₂Br₂N₂O₄) is a highly functionalized aromatic compound.[1] Its utility as a building block is derived from the specific arrangement of its substituents: two bromine atoms and two nitro groups on the benzene ring. The electron-withdrawing nature of the nitro groups activates the bromine atoms for nucleophilic aromatic substitution, making it a versatile precursor for the synthesis of more complex molecules.

In the context of drug development and materials science, the purity of this compound is paramount. The presence of impurities, even in trace amounts, can have significant downstream consequences. Process-related impurities can lead to the formation of undesired side products, reduce reaction yields, and introduce toxic components into the final product. Therefore, a robust analytical strategy to ensure the purity of this intermediate is not merely a quality control measure but a critical step in guaranteeing the safety, efficacy, and reproducibility of the final product.

The Impurity Landscape: A Synthesis-Forward Approach

A thorough understanding of the synthetic route is fundamental to predicting the potential impurity profile of this compound. The most common laboratory synthesis involves the nitration of 1,3-dibromobenzene using a mixture of fuming nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction, while effective, can lead to a variety of process-related impurities.

The primary impurities of concern are:

-

Unreacted Starting Material:

-

1,3-Dibromobenzene

-

-

Mononitrated Intermediates:

-

1,3-Dibromo-2-nitrobenzene

-

1,3-Dibromo-5-nitrobenzene

-

-

Isomeric Dinitro Products:

-

1,3-Dibromo-2,4-dinitrobenzene

-

1,3-Dibromo-4,6-dinitrobenzene

-

-

Over-nitration Products:

-

1,3-Dibromo-2,4,6-trinitrobenzene

-

The following diagram illustrates the potential impurity formation pathways during the synthesis of this compound.

Caption: Potential impurity formation pathways.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

To ensure a comprehensive and reliable purity assessment, a multi-faceted approach employing orthogonal analytical techniques is recommended. This guide will focus on three core techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification

HPLC is the primary technique for the quantitative analysis of this compound and its non-volatile impurities. A well-developed reversed-phase HPLC method can effectively separate the target compound from its structurally similar isomers and other process-related impurities.

The choice of a C18 stationary phase is based on its proven efficacy in retaining and separating aromatic compounds. The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with a wide range of polarities. The addition of a small amount of acid, such as phosphoric or formic acid, can improve peak shape by suppressing the ionization of any acidic functional groups. UV detection at 254 nm is suitable as the nitroaromatic chromophore exhibits strong absorbance at this wavelength.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |

| Gradient | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-18 min: 90% B, 18-20 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in 10 mL of acetonitrile in a volumetric flask.

-

Vortex to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

The purity of this compound is typically determined using the area percentage method. The peak area of the main component is expressed as a percentage of the total area of all observed peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For accurate quantification of specific impurities, it is necessary to use certified reference standards for each impurity to create a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): Identification of Volatile Impurities and Structural Confirmation

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile impurities that may be present in the sample. It also serves as an excellent confirmatory technique for the identity of the main component through its characteristic mass spectrum.

A non-polar capillary column, such as a 5% phenyl methylpolysiloxane, is suitable for the separation of halogenated nitroaromatic compounds. The temperature programming allows for the sequential elution of compounds with varying boiling points. Electron Ionization (EI) at 70 eV is a standard technique that generates reproducible fragmentation patterns, which can be compared against spectral libraries for compound identification.

| Parameter | Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injector Temperature | 280 °C |

| Injection Volume | 1 µL (splitless) |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 50-400 |

-

Accurately weigh approximately 5 mg of the this compound sample.

-

Dissolve in 5 mL of high-purity acetone or ethyl acetate in a volumetric flask.

-

Vortex to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter into a GC vial.

The mass spectrum of this compound will exhibit a characteristic fragmentation pattern. Key fragments to expect include the molecular ion peak (M⁺), loss of nitro groups (-NO₂), and loss of bromine atoms (-Br). The isotopic pattern of the bromine atoms (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident in the molecular ion and bromine-containing fragments, serving as a key diagnostic feature.

Caption: A logical workflow for the purity analysis of this compound.

Conclusion

The purity of this compound is a critical determinant of its performance in subsequent synthetic applications. This guide has provided a comprehensive and scientifically grounded approach to its purity analysis. By understanding the potential impurity profile based on its synthesis and employing a suite of orthogonal analytical techniques including HPLC, GC-MS, and NMR, researchers can confidently assess the quality of this important chemical intermediate. The detailed protocols and workflows presented herein are designed to be readily implemented in a laboratory setting, ensuring the generation of reliable and reproducible data. As a final recommendation, the use of certified reference materials for both the main compound and its potential impurities is strongly advised for the validation of these analytical methods and the generation of highly accurate quantitative results.

References

-

PubChem. (n.d.). 1-Bromo-2,4-dinitrobenzene. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 21, 2026, from [Link]

-

Clutch Prep. (n.d.). How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished by b. 13 C NMR spectroscopy? Retrieved January 21, 2026, from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved January 21, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2,4-dinitro-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved January 21, 2026, from [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved January 21, 2026, from [Link]

-

University of Puget Sound. (n.d.). Notes on NMR Solvents. Retrieved January 21, 2026, from [Link]

-

Perygin, D. (2020, June 1). GCMS 3 Fragmentation Patterns [Video]. YouTube. [Link]

-

Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2018). Recent trends in the impurity profile of pharmaceuticals. Journal of pharmaceutical and biomedical analysis, 159, 19-38. [Link]

-

Schmidt, J., Benter, T., & Mattes, R. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(15), 2293–2302. [Link]

-

Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

-

SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved January 21, 2026, from [Link]

-

Gouseti, O., Lampi, E., & Dais, P. (2022). Advanced HPLC Method with Diode Array Detection Using a Phenyl-Bonded Column for Simultaneous Quantitation of Three Sunscreen Filters in a Moisturizing Sunscreen Cream for Acne-Prone Skin. Molecules (Basel, Switzerland), 27(19), 6545. [Link]

-

Shao, Y., Shen, J., & Wang, Y. (2006). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of pharmaceutical and biomedical analysis, 40(4), 1047–1051. [Link]

-

SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved January 21, 2026, from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1,5-Dibromo-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The toxicological properties of 1,5-Dibromo-2,4-dinitrobenzene have not been fully investigated[1]. The information herein is a synthesis of available data for the specific compound and extrapolations from closely related dinitroaromatic and organobromine compounds. A comprehensive, site-specific risk assessment must be performed before commencing any work.

The Challenge: Understanding the Reactivity and Hazard Profile

This compound (CAS No. 24239-82-5) is a highly functionalized aromatic compound. Its utility as a potential precursor in organic synthesis is derived from the interplay of its substituents: two electron-withdrawing nitro groups and two bromine atoms, which can serve as leaving groups in nucleophilic aromatic substitution reactions[2]. This same chemical functionality dictates its hazard profile. The dinitroaromatic core suggests a high potential for acute toxicity, skin irritation, and sensitization, while the compound's solid, potentially dust-forming nature presents an inhalation risk.

The available safety data for this specific isomer is limited, and some sources provide conflicting classifications. One material safety data sheet (MSDS) suggests it may cause irritation, while other chemical suppliers classify it as acutely toxic by all routes of exposure[1][3]. This guide, therefore, adopts a cautious approach, grounded in the principle of minimizing exposure to a compound of unknown long-term effects and known acute hazards associated with its chemical class.

Hazard Identification and GHS Classification

Due to the incomplete toxicological investigation, a definitive, universally adopted GHS classification is not available. However, based on classifications for acutely toxic solids and data from analogous compounds, a conservative hazard assessment is imperative. The following table synthesizes classifications from supplier data and related compounds to provide a working hazard profile[3][4][5][6].

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Key Considerations & Causality |

| Acute Toxicity (Oral) | 💀 | Danger | H301: Toxic if swallowed | The nitroaromatic structure is associated with systemic toxicity. Ingestion can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, causing symptoms like cyanosis, headache, dizziness, and in severe cases, death[4][7]. |

| Acute Toxicity (Dermal) | 💀 | Danger | H311: Toxic in contact with skin | Dinitro-halo-benzenes can be readily absorbed through the skin, leading to systemic effects similar to ingestion[4][5]. The presence of bromine may enhance skin penetration. |

| Acute Toxicity (Inhalation) | 💀 | Danger | H331: Toxic if inhaled | As a solid, the primary inhalation risk is from dust. Fine particles can be inhaled deep into the respiratory tract, leading to both local irritation and rapid systemic absorption[1][8]. |

| Skin Irritation | ❗ | Warning | H315: Causes skin irritation | Direct contact can cause inflammation, redness, and discomfort. Prolonged or repeated contact may lead to dermatitis[4]. |

| Eye Irritation/Damage | ❗ | Warning/Danger | H319: Causes serious eye irritation | Dust or crystals can cause significant irritation and potential damage to eye tissue. Some related compounds are classified as causing severe eye damage[4][5]. |

| Skin Sensitization | ❗ | Warning | H317: May cause an allergic skin reaction | Dinitro-halo-benzenes are known skin sensitizers. Initial exposure may not cause a reaction, but subsequent contact can trigger a severe allergic response (contact eczema)[4][5]. |

Pre-Operational Risk Assessment and Control

Before any experimental work begins, a thorough risk assessment is mandatory. This process validates the necessity of the experiment against the inherent risks and ensures all control measures are in place.

Caption: A logical workflow for pre-experimental risk assessment.

Engineering Controls: The First Line of Defense

The primary objective is to contain the material and prevent dust from becoming airborne.

-

Chemical Fume Hood: All handling of solid this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood[1][5]. This provides containment and protects the researcher from inhaling dust.

-

Ventilated Enclosures: For dedicated or repeated weighing operations, a ventilated balance enclosure (VBE) or powder containment hood provides superior protection against aerosolized particles.

-

Proximity to Safety Equipment: The work area must be in close proximity to an operational eyewash station and safety shower[7][8].

Personal Protective Equipment (PPE): The Essential Barrier

Given the acute dermal toxicity and potential for severe irritation, appropriate PPE is non-negotiable.

-

Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data. For dinitroaromatic compounds, double-gloving is a highly recommended practice to protect against tears and contamination during doffing[1][4]. Gloves must be inspected before use and removed carefully to avoid skin contact[9].

-

Eye Protection: Chemical safety goggles are mandatory to protect against dust particles. A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation[9].

-

Body Protection: A lab coat must be worn and kept fully fastened. For larger quantities or tasks with significant dust potential, a disposable chemical-resistant gown or apron is recommended[4].

-

Respiratory Protection: If engineering controls (e.g., a fume hood) are not available or are deemed insufficient, a NIOSH-approved respirator with particulate filters (N95 or higher) is required[8]. Respirator use must be part of a formal institutional program that includes fit-testing and training.

Protocols for Safe Handling and Storage

Step-by-Step Protocol: Weighing and Preparing a Solution

This protocol is designed as a self-validating system, where each step reinforces safety.

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Decontaminate the work surface within the hood.

-

Assemble all necessary equipment: anti-static weigh boat or glassine paper, multiple spatulas (one for the stock bottle, one for transfer), beaker for the solvent, magnetic stir bar, and wash bottle with the appropriate solvent.

-

Don the required PPE: lab coat, double gloves, and chemical safety goggles.

-

-

Weighing:

-

Place the analytical balance inside the fume hood if possible. If not, use a dedicated, ventilated balance enclosure.

-

Carefully open the stock container of this compound. Avoid creating puffs of dust.

-

Using a clean, dedicated spatula, gently transfer the approximate amount of solid to the weigh boat. Do not return any excess chemical to the stock bottle to prevent contamination.

-

Securely close the stock container immediately after dispensing.

-

-

Dissolution:

-

Carefully transfer the weighed solid into the beaker containing the solvent and stir bar.

-

Use a small amount of solvent to rinse the weigh boat, ensuring a quantitative transfer.

-

Place the beaker on a magnetic stir plate within the fume hood to complete the dissolution.

-

-

Cleanup:

-

Wipe the spatula and work surface with a solvent-dampened towel.

-

Treat all disposable items (weigh boat, contaminated wipes, outer gloves) as hazardous waste.

-

Remove PPE in the correct order (outer gloves first, then lab coat, then inner gloves) and wash hands thoroughly with soap and water[9].

-

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent accidental exposure or reaction.

-

Container: Store in the original, tightly sealed container[1][4].

-

Location: Keep in a cool, dry, well-ventilated area designated for toxic and reactive solids[1][5]. The storage area should be locked[6].

-

Incompatibilities: Segregate from strong oxidizing agents and strong bases[4][6]. Dinitroaromatic compounds can be reactive and may pose an explosion hazard under certain conditions (e.g., heat, shock, friction)[5].

Emergency Response Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Caption: A streamlined decision-making process for emergencies.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes[1][7]. Seek immediate medical attention[7].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1][7]. Remove contact lenses if present and easy to do. Seek immediate medical attention[7].

-

Inhalation: Remove the individual to fresh air at once[1]. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[7].

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water[1]. Seek immediate medical attention[7].

-

Minor Spill (Solid): Wearing appropriate PPE, gently sweep up the material, avoiding dust generation. Place it into a suitable, labeled container for hazardous waste disposal[1][4]. Clean the area with a solvent-dampened cloth.

-

Major Spill: Evacuate the area and prevent entry. Alert your institution's emergency response team (EHS) immediately[4].

-

Fire: Use a dry chemical, carbon dioxide, or water spray extinguisher[1]. Dinitroaromatic compounds may emit toxic fumes (nitrogen oxides, hydrogen bromide) upon thermal decomposition[1][7]. Firefighters must wear self-contained breathing apparatus (SCBA)[1][7].

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.

-

Collection: Collect waste in sealed, clearly labeled containers. Do not mix with incompatible waste streams.

-

Disposal Method: Disposal must be handled by a licensed hazardous waste facility. The preferred method is incineration in a licensed apparatus after mixing with a suitable combustible material[1]. Do not allow the chemical to enter drains or the environment[7].

By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with this compound, ensuring that its potential for scientific advancement can be explored responsibly.

References

-

Luminescence Technology Corp. Material Safety Data Sheet: this compound.

-

Santa Cruz Biotechnology, Inc. Safety Data Sheet: 1-Bromo-2,4-dinitrobenzene.

-

Alachem Co., Ltd. This compound Product Information.

-

Fisher Scientific. Safety Data Sheet: 1,5-Difluoro-2,4-dinitrobenzene.

-

AiFChem. Safety Data for this compound.

-

Alfa Aesar (Thermo Fisher Scientific). Safety Data Sheet: 1-Bromo-2,4-dinitrobenzene.

-

TCI Chemicals. Safety Data Sheet: 2,4-Dinitrobromobenzene.

-

Sigma-Aldrich. Safety Information for 1-Bromo-2,4-dinitrobenzene.

-

Thermo Fisher Scientific. Safety Data Sheet: 1-Bromo-2,4-dinitrobenzene.

-

Thermo Fisher Scientific. Safety Data Sheet: Benzene, 1,5-difluoro-2,4-dinitro-.

-

PubChem (National Center for Biotechnology Information). 1,5-Difluoro-2,4-dinitrobenzene.

-

Angene Chemical. Safety Data Sheet: 1,4-Dibromo-2,5-diiodobenzene.

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.

Sources

- 1. lumtec.com.tw [lumtec.com.tw]

- 2. 24239-82-5 | this compound - AiFChem [aifchem.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. 1-溴-2,4-二硝基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Reactivity of C-Br Bonds in 1,5-Dibromo-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dibromo-2,4-dinitrobenzene is a key aromatic building block whose reactivity is dominated by the interplay between its substituents. The two bromine atoms, positioned meta to each other, are activated towards nucleophilic aromatic substitution (SNAr) by the powerful electron-withdrawing effects of the two nitro groups. This guide provides a detailed exploration of the factors governing the reactivity of the C-Br bonds in this molecule. It delves into the underlying principles of SNAr reactions, the influence of substituent positioning on reaction kinetics, and provides practical insights for leveraging this reactivity in synthetic applications.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a crystalline solid with the molecular formula C₆H₂Br₂N₂O₄.[1][2] Its structure is characterized by a benzene ring substituted with two bromine atoms at the 1 and 5 positions, and two nitro groups at the 2 and 4 positions.

The key to understanding the reactivity of this molecule lies in the profound electronic influence of the nitro groups. As potent electron-withdrawing groups, they significantly reduce the electron density of the aromatic ring, rendering it highly electrophilic. This electron deficiency is a prerequisite for nucleophilic aromatic substitution, a reaction pathway not typically observed in simple, unactivated aryl halides.[3]

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The substitution of a bromine atom in this compound by a nucleophile proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway.[4][5]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a bromine atom. This initial attack is the rate-determining step of the reaction.[6][7] The attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][5]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second, faster step, the leaving group (a bromide ion) is expelled, and the aromaticity of the ring is restored.[4][5]

The overall reaction can be summarized as follows:

Caption: Generalized SNAr mechanism for this compound.

Dissecting the Reactivity: The Role of Substituent Effects

The reactivity of the C-Br bonds in this compound is a direct consequence of the electronic effects of the nitro groups.

Activation by Electron-Withdrawing Groups

The presence of one or more electron-withdrawing substituents is crucial for nucleophilic aromatic substitution to occur.[4] The nitro groups in this compound activate the ring towards nucleophilic attack in two ways:

-